Lipophilicity vs. Unsubstituted & Alkylated Analogs
The computed XLogP3 of 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is 1.4, compared to 0.42 for the unsubstituted 4H-1,2,4-triazole-3-thiol and 1.1 for 4-methyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (a one-carbon shorter N-alkyl analog) [1][2]. This represents a 3.3-fold increase in computed lipophilicity versus the parent scaffold and a 0.3 log unit increase compared to the 4-methyl analog. The difference in XLogP3 is driven by the additional methylene unit on the N4-substituent, which directly impacts passive membrane permeability predictions and octanol-water partitioning behavior in extraction protocols [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 4H-1,2,4-triazole-3-thiol: XLogP3 = 0.42; 4-methyl-5-isopropyl-4H-1,2,4-triazole-3-thiol: XLogP3 = 1.1 |
| Quantified Difference | +0.98 log units vs unsubstituted (3.3×); +0.3 log units vs 4-methyl analog |
| Conditions | Computed via XLogP3 3.0 algorithm; PubChem 2025 release |
Why This Matters
Lipophilicity differences exceeding 0.3 log units predict measurably different membrane permeability and extraction behavior, directly informing solvent selection in sample preparation and bioassay design.
- [1] PubChem CID 857162 (4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol): XLogP3 = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/857162 View Source
- [2] PubChem CID 92517 (4H-1,2,4-triazole-3-thiol): XLogP3 = 0.42. PubChem CID 54395615 (4-methyl-5-isopropyl-4H-1,2,4-triazole-3-thiol): XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098 View Source
